1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide
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Overview
Description
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole ring, a triazole ring, and a carboxamide group
Preparation Methods
The synthesis of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide can be compared with other similar compounds, such as:
1-methyl-3-(2-methylpropyl)benzene: This compound has a similar structure but lacks the triazole and carboxamide groups, resulting in different chemical properties and applications.
3-Isobutyl-1-methylxanthine: This compound contains a xanthine ring instead of an indole ring and has different biological activities and applications.
N-[2-methyl-5-(methylcarbamoyl)phenyl]-2-{[(1R)-1-methylpropyl]amino}-1,3-thiazole-5-carboxamide: This compound has a thiazole ring instead of a triazole ring and exhibits different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N5O |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]indole-3-carboxamide |
InChI |
InChI=1S/C16H19N5O/c1-10(2)8-14-17-16(20-19-14)18-15(22)12-9-21(3)13-7-5-4-6-11(12)13/h4-7,9-10H,8H2,1-3H3,(H2,17,18,19,20,22) |
InChI Key |
VMOCHANSMUBVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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